(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid
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Overview
Description
(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid is a chemical compound characterized by the presence of an indazole ring substituted with a methyl group at the 2-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the indazole ring using methylating agents such as methyl iodide in the presence of a base.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, where the indazole derivative is coupled with an acrylic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or pain pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2H-indazol-5-yl)boronic acid: Similar indazole structure with a boronic acid moiety.
(2-Methyl-2H-indazol-5-yl)methanol: Similar indazole structure with a methanol moiety.
Uniqueness
(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid is unique due to the presence of both the indazole ring and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-3-(2-methylindazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9-6-8(3-5-11(14)15)2-4-10(9)12-13/h2-7H,1H3,(H,14,15)/b5-3+ |
InChI Key |
LZDAGZHHUCGYBB-HWKANZROSA-N |
Isomeric SMILES |
CN1C=C2C=C(C=CC2=N1)/C=C/C(=O)O |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C=CC(=O)O |
Origin of Product |
United States |
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